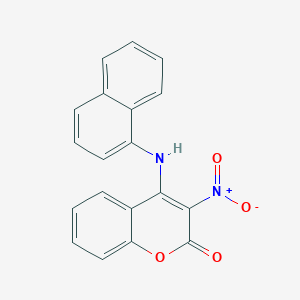![molecular formula C12H8NNa B14389529 sodium;9H-indeno[2,1-b]pyridin-9-ide CAS No. 88223-16-9](/img/structure/B14389529.png)
sodium;9H-indeno[2,1-b]pyridin-9-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;9H-indeno[2,1-b]pyridin-9-ide is a chemical compound with the molecular formula C12H8NNa It is a derivative of indeno[2,1-b]pyridine, a heterocyclic compound that contains both indene and pyridine rings
Métodos De Preparación
The synthesis of sodium;9H-indeno[2,1-b]pyridin-9-ide typically involves the cyclization of enamidoindenes. One method involves the Vilsmeier-Haack formylation, although this approach has faced challenges due to the formation of dimers instead of the desired monomer . Another method involves the reaction of indanones with acetamide under acidic conditions, which can lead to the formation of 2-acetamidoindene
Análisis De Reacciones Químicas
Sodium;9H-indeno[2,1-b]pyridin-9-ide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form indeno[2,1-b]pyridin-9-one.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: Substitution reactions, such as those involving Grignard reagents, can lead to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organometallic reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium;9H-indeno[2,1-b]pyridin-9-ide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of sodium;9H-indeno[2,1-b]pyridin-9-ide involves its interaction with molecular targets and pathways within biological systems. Its effects are mediated by its ability to undergo various chemical reactions, which can lead to the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, leading to the observed biological effects. The specific molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Sodium;9H-indeno[2,1-b]pyridin-9-ide can be compared with other similar compounds, such as:
Indeno[2,1-b]pyridin-9-one: This compound is an oxidized form of this compound and shares a similar core structure.
5H-indeno[1,2-b]pyridin-5-one: Another related compound with a different arrangement of the indene and pyridine rings.
The uniqueness of this compound lies in its specific structure and the presence of the sodium ion, which can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
88223-16-9 |
|---|---|
Fórmula molecular |
C12H8NNa |
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
sodium;9H-indeno[2,1-b]pyridin-9-ide |
InChI |
InChI=1S/C12H8N.Na/c1-2-5-10-9(4-1)8-12-11(10)6-3-7-13-12;/h1-8H;/q-1;+1 |
Clave InChI |
MSWSOOSEYKGUAO-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C2=CC=CC=C2C3=C1N=CC=C3.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


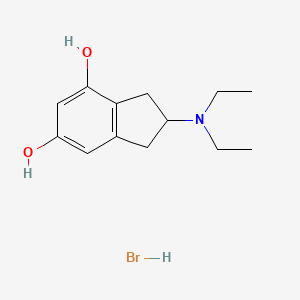
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)
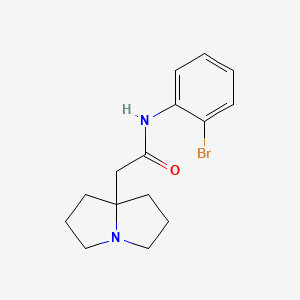
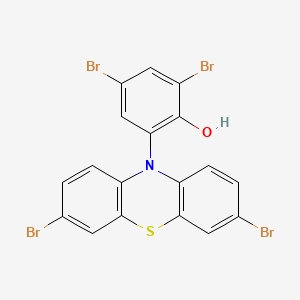
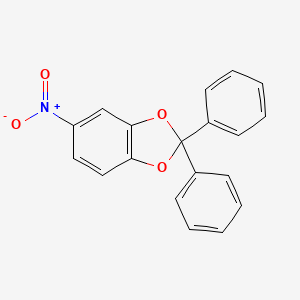

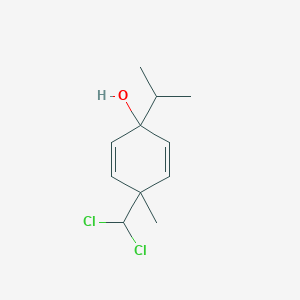
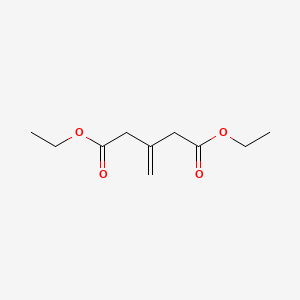
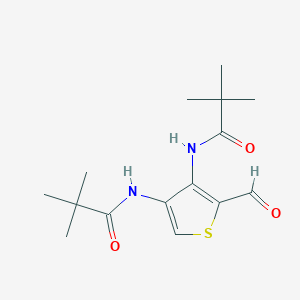
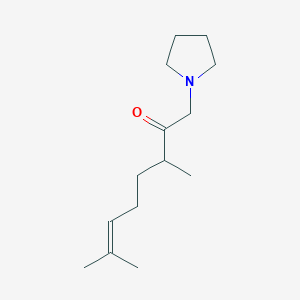
silane](/img/structure/B14389498.png)
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
